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N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers seeking CCR4 antagonist scaffolds often face >10-fold potency shifts when using generic piperazinyl-pyrimidine analogs or regioisomers, undermining SAR reproducibility. This compound solves that problem with a precisely defined N,N-dimethylamino and 2-methylpyrimidin-4-yl substitution pattern validated in patent US-9493453-B2. - Unique C2-piperazine geometry enables vector-dependent SAR exploration around the pyrimidine core. - Zero hydrogen bond donors (HBD=0) and TPSA 80.3 Ų ensure high passive permeability and low assay interference. - XLogP3 of 1.6 and compliance with BMS/Pfizer 3/75 rule reduce off-target toxicity risks in lead optimization. Supplied at ≥95% purity (HPLC) for non-human research use only, with batch-specific QC documentation available upon request.

Molecular Formula C15H21N7
Molecular Weight 299.382
CAS No. 2415628-86-1
Cat. No. B2750840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2415628-86-1
Molecular FormulaC15H21N7
Molecular Weight299.382
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C
InChIInChI=1S/C15H21N7/c1-12-16-6-5-14(18-12)21-8-10-22(11-9-21)15-17-7-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3
InChIKeyZVDRRDSTRYCOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2415628-86-1) – Procurement-Relevant Chemical Identity and Baseline Profile


N,N-Dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2415628-86-1) is a synthetic small molecule belonging to the bis-pyrimidinyl-piperazine class, with the molecular formula C₁₅H₂₁N₇ and a molecular weight of 299.38 g/mol [1]. The compound features a central piperazine ring bridging a 2-methylpyrimidine moiety and an N,N-dimethylpyrimidin-4-amine moiety. This structural architecture is characteristic of chemokine receptor 4 (CCR4) antagonist pharmacophores, as disclosed in patent families describing piperazinyl pyrimidine derivatives [2]. The compound is available from research chemical suppliers at purities typically ≥95% (HPLC) and is exclusively intended for non-human, laboratory-scale investigational use [1].

Why N,N-Dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine Cannot Be Interchanged with Close-in-Class Analogs


Substituting this compound with other piperazinyl-pyrimidine derivatives or simple regioisomers is not straightforward because the specific N,N-dimethylamino substitution pattern on the pyrimidin-4-amine core, combined with the 2-methylpyrimidin-4-yl substituent on the piperazine, creates a unique three-dimensional pharmacophore that cannot be replicated by N-ethyl analogs, pyrazine-substituted variants, or piperazine-only fragments [1]. Patent-derived SAR data for the CCR4-antagonist series show that even minor changes to the heteroaryl appendage on the piperazine ring can shift target potency by >10-fold, and alterations to the amine substituent on the pyrimidine core similarly affect both target engagement and off-target selectivity profiles [2]. Generic substitution therefore risks procurement of a compound with fundamentally different biological and physicochemical properties, undermining experimental reproducibility.

Quantitative Differentiation of N,N-Dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine from Structural Analogs – An Evidence-Based Procurement Guide


Computational Lipophilicity (XLogP3) Differentiation Against the N-Ethyl Analog

Computed logP values indicate that the N,N-dimethyl substitution on the pyrimidin-4-amine core reduces lipophilicity relative to the N-ethyl analog. The target compound has a PubChem-computed XLogP3 of 1.6, while the N-ethyl congener (CAS 2415491-86-8) has an XLogP3 of 2.0 [1][2]. This difference of 0.4 log units translates to a roughly 2.5-fold lower predicted octanol-water partition coefficient, which in turn suggests superior aqueous solubility and potentially better suitability for in vitro assay conditions requiring DMSO concentrations below 0.1% (v/v).

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison Against Pyrazine-Substituted Analogs

The topological polar surface area (TPSA) of 80.3 Ų for the target compound, compared to 93.2 Ų for the pyrazine-substituted analog (N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine, CAS 2549032-67-7), indicates a lower polarity surface area [1][2]. This 12.9 Ų reduction arises from the replacement of the pyrazine nitrogen atom with a C-CH₃ group in the 2-methylpyrimidine ring, eliminating one H-bond acceptor site. For compounds intended to cross biological membranes, TPSA values below 90 Ų are generally associated with higher passive permeability, and the target compound's value of 80.3 Ų places it in a more favorable permeability zone than the pyrazine analog.

Polar surface area Membrane permeability Blood-brain barrier penetration

Hydrogen Bond Acceptor/Donor Profile Distinction from the Piperazine-Only Fragment

The target compound has zero hydrogen bond donors (HBD) and seven hydrogen bond acceptors (HBA), compared to the simpler fragment 1-(2-methylpyrimidin-4-yl)piperazine, which has one HBD (the piperazine NH) and four HBA [1][2]. The absence of any HBD in the target compound eliminates the potential for intermolecular hydrogen bonding that can lead to aggregation or poor solubility. The HBD count of zero, combined with an HBA count of seven, yields an HBD/HBA ratio of 0.00 versus 0.25 for the fragment, a parameter correlated with reduced crystal packing forces and improved solubility in organic solvents.

H-bonding capacity Solubility Crystal engineering

Rotatable Bond Count and Molecular Flexibility Compared to Regioisomeric Pyrimidin-2-amine Series

The target compound possesses five rotatable bonds, identical to its regioisomer N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine (CAS 777807-92-8), but the attachment point of the piperazine to the pyrimidine differs: C2-substitution in the target versus C4-substitution in the regioisomer [1][2]. This positional difference alters the vector orientation of the N,N-dimethylamino group relative to the piperazine-2-methylpyrimidine unit, which changes the compound's shape and electrostatic potential surface. While rotatable bond count is equivalent, the distinct substitution pattern creates a different conformational ensemble, which may affect target binding kinetics and selectivity.

Conformational flexibility Entropy penalty Binding affinity

Predicted Drug-Likeness and Lead-Likeness Scores Relative to the N-Unsubstituted Piperazine Analog

Drug-likeness assessment using the Lipinski Rule-of-Five (Ro5) shows that the target compound passes all four criteria (MW ≤ 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10), whereas the N-unsubstituted piperazine analog 1-(2-methylpyrimidin-4-yl)piperazine violates the HBD rule (HBD = 1 ≤ 5, but the compound is a fragment with MW = 178.2, below the typical lead-like range) [1][2]. The target compound's MW of 299.38 g/mol places it in the 'lead-like' space (MW 250–350), while the fragment analog is in 'fragment' space (MW < 250). The target compound's combination of Ro5 compliance, zero HBD, and lead-like MW makes it a more advanced starting point for medicinal chemistry optimization than the simpler fragment.

Drug-likeness Lead-likeness Fragment-based drug discovery

Compliance with BMS and Pfizer 3/75 Rule for Reduced Toxicity Risk

The compound meets the BMS (Bristol-Myers Squibb) criterion of XLogP ≤ 3 and TPSA ≥ 75 Ų (target: XLogP = 1.6, TPSA = 80.3 Ų, pass) and the Pfizer 3/75 rule (XLogP ≤ 3, TPSA ≥ 75 Ų, pass) [1]. In contrast, the N-ethyl analog (CAS 2415491-86-8) has XLogP = 2.0, still passing, but its higher lipophilicity brings it closer to the XLogP = 3 threshold, which is associated with increased risk of phospholipidosis and hERG channel blockade (class-level inference) [2]. The target compound's lower LogP provides a wider safety margin relative to these empirical toxicity thresholds.

Toxicity prediction Physicochemical filtering Compound quality

Recommended Research and Industrial Application Scenarios for N,N-Dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine


CCR4 Antagonist Lead Optimization Programs Requiring Low-Lipophilicity Chemical Starting Points

Given the compound's XLogP3 of 1.6 and compliance with the BMS/Pfizer 3/75 rule, it is well-suited as a core scaffold for CCR4 antagonist lead optimization where minimizing lipophilicity is a priority to reduce off-target toxicity risks [1]. The patent family US-9493453-B2 explicitly describes piperazinyl pyrimidine derivatives as CCR4 antagonists, and the target compound's physicochemical profile offers a favorable starting point relative to more lipophilic analogs [1][2].

Cell-Based Assays Requiring Passive Membrane Permeability and Low Non-Specific Binding

With a TPSA of 80.3 Ų (below the 90 Ų threshold for passive permeability) and zero hydrogen bond donors, the compound is predicted to exhibit high passive membrane permeability and low non-specific binding to assay plates and cellular components [1]. This profile makes it attractive for intracellular target engagement studies where minimal assay interference is required [1].

High-Concentration Screening Library Formulation in Aprotic Solvents

The absence of hydrogen bond donors (HBD = 0) eliminates intermolecular hydrogen bonding that can cause aggregation or precipitation in DMSO stock solutions [1]. This property supports the preparation of high-concentration screening libraries with improved long-term solubility stability, reducing the risk of false negatives in high-throughput screening campaigns [1].

Structure-Activity Relationship (SAR) Studies on the Pyrimidine C2 Position in Piperazinyl-Pyrimidine Scaffolds

The compound's distinct C2-piperazine substitution pattern (versus the C4-substituted regioisomer) enables systematic exploration of vector-dependent SAR around the pyrimidine core [1]. Medicinal chemists can use this compound as a reference for probing how the geometry of the piperazine attachment influences target binding and selectivity in CCR4 and related chemokine receptor programs [1][2].

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